Cas no 1520490-07-6 (1-(3-bromophenyl)-1,3-diazinan-2-one)

1-(3-bromophenyl)-1,3-diazinan-2-one Chemical and Physical Properties
Names and Identifiers
-
- 1-(3-bromophenyl)-1,3-diazinan-2-one
-
- MDL: MFCD24133727
- Inchi: 1S/C10H11BrN2O/c11-8-3-1-4-9(7-8)13-6-2-5-12-10(13)14/h1,3-4,7H,2,5-6H2,(H,12,14)
- InChI Key: OHRZTWSLKNJEJC-UHFFFAOYSA-N
- SMILES: C1(=O)N(C2=CC=CC(Br)=C2)CCCN1
1-(3-bromophenyl)-1,3-diazinan-2-one Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-251537-0.5g |
1-(3-bromophenyl)-1,3-diazinan-2-one |
1520490-07-6 | 95.0% | 0.5g |
$284.0 | 2025-02-20 | |
Chemenu | CM426144-250mg |
1-(3-bromophenyl)-1,3-diazinan-2-one |
1520490-07-6 | 95%+ | 250mg |
$196 | 2023-03-01 | |
Enamine | EN300-251537-0.1g |
1-(3-bromophenyl)-1,3-diazinan-2-one |
1520490-07-6 | 95.0% | 0.1g |
$105.0 | 2025-02-20 | |
A2B Chem LLC | AW42503-250mg |
1-(3-Bromophenyl)-1,3-diazinan-2-one |
1520490-07-6 | 95% | 250mg |
$192.00 | 2024-04-20 | |
1PlusChem | 1P01C2XZ-50mg |
1-(3-bromophenyl)-1,3-diazinan-2-one |
1520490-07-6 | 95% | 50mg |
$143.00 | 2024-06-20 | |
1PlusChem | 1P01C2XZ-5g |
1-(3-bromophenyl)-1,3-diazinan-2-one |
1520490-07-6 | 95% | 5g |
$1440.00 | 2024-06-20 | |
A2B Chem LLC | AW42503-10g |
1-(3-Bromophenyl)-1,3-diazinan-2-one |
1520490-07-6 | 95% | 10g |
$1777.00 | 2024-04-20 | |
A2B Chem LLC | AW42503-50mg |
1-(3-Bromophenyl)-1,3-diazinan-2-one |
1520490-07-6 | 95% | 50mg |
$108.00 | 2024-04-20 | |
Aaron | AR01C36B-500mg |
1-(3-bromophenyl)-1,3-diazinan-2-one |
1520490-07-6 | 95% | 500mg |
$416.00 | 2025-02-09 | |
A2B Chem LLC | AW42503-500mg |
1-(3-Bromophenyl)-1,3-diazinan-2-one |
1520490-07-6 | 95% | 500mg |
$334.00 | 2024-04-20 |
1-(3-bromophenyl)-1,3-diazinan-2-one Related Literature
-
Yue Guo,Bochen Liu,Zhao Chen,Weidong Song,Naifan Tian,Wenhai Wu,Xiaokun Fan,Yunfeng Zhan,Fanyuan Meng,Qingguang Zeng J. Mater. Chem. C, 2021,9, 10381-10387
-
N. N. Bhuvan Kumar,Manab Chakravarty,K. C. Kumara Swamy New J. Chem., 2006,30, 1614-1620
-
Weichen Liu,Zhengping Zhang,Libin Zhang,Xing Wu,Junyan Dai,Guoping Mao,Yayi Wei RSC Adv., 2019,9, 3828-3837
-
Miroslav Kloz,Rienk van Grondelle,John T.M. Kennis Phys. Chem. Chem. Phys., 2011,13, 18123-18133
Additional information on 1-(3-bromophenyl)-1,3-diazinan-2-one
Introduction to 1-(3-bromophenyl)-1,3-diazinan-2-one (CAS No. 1520490-07-6)
1-(3-bromophenyl)-1,3-diazinan-2-one, identified by its Chemical Abstracts Service (CAS) number 1520490-07-6, is a significant compound in the realm of pharmaceutical chemistry and medicinal biology. This heterocyclic organic molecule has garnered attention due to its unique structural features and potential applications in drug discovery and synthetic chemistry. The presence of both bromine substituents and a diazine core makes it a versatile scaffold for further functionalization, enabling the development of novel bioactive molecules.
The compound belongs to the class of diazine derivatives, which are known for their broad spectrum of biological activities. Specifically, the 1,3-diazinan-2-one moiety introduces a reactive site that can be exploited for various chemical transformations, including nucleophilic additions and cyclizations. This reactivity is further modulated by the 3-bromophenyl group, which not only enhances the compound's lipophilicity but also serves as a handle for palladium-catalyzed cross-coupling reactions, a cornerstone of modern synthetic organic chemistry.
In recent years, there has been a surge in research focused on developing small-molecule inhibitors targeting complex biological pathways. The structural framework of 1-(3-bromophenyl)-1,3-diazinan-2-one has been explored as a potential lead compound in several therapeutic areas. Notably, its diazine core is reminiscent of molecules that have shown promise in inhibiting kinases and other enzymes involved in cancer progression. Preliminary studies suggest that derivatives of this compound may exhibit inhibitory activity against certain tyrosine kinases, making them attractive candidates for further development.
The bromophenyl substituent plays a crucial role in determining the compound's interaction with biological targets. The bromine atom can participate in halogen bonding interactions, a phenomenon that has been leveraged to improve binding affinities in drug-like molecules. Additionally, the phenyl ring provides a hydrophobic surface that can be optimized for receptor binding through structure-activity relationship (SAR) studies. These features make 1-(3-bromophenyl)-1,3-diazinan-2-one a valuable building block for medicinal chemists seeking to design next-generation therapeutics.
Advances in computational chemistry have further accelerated the exploration of this compound's potential. Molecular modeling techniques have been employed to predict how 1-(3-bromophenyl)-1,3-diazinan-2-one might interact with various protein targets. These simulations have helped identify key pharmacophoric elements within the molecule and have guided the design of more potent analogs. For instance, virtual screening campaigns have highlighted derivatives with enhanced binding to specific enzyme pockets, paving the way for targeted drug development.
The synthesis of 1-(3-bromophenyl)-1,3-diazinan-2-one presents an interesting challenge due to the need to construct both the diazine ring and the brominated phenyl moiety in a single or multi-step sequence. Modern synthetic methodologies have enabled more efficient routes to this compound compared to traditional approaches. Transition-metal-catalyzed reactions, such as Suzuki-Miyaura and Heck couplings, have been particularly useful in introducing the bromophenyl group with high selectivity. Additionally, catalytic hydrogenation and oxidation steps are often employed to refine the diazine core structure.
In the context of drug discovery pipelines, 1-(3-bromophenyl)-1,3-diazinan-2-one serves as a versatile intermediate for generating libraries of compounds for high-throughput screening (HTS). Its modular architecture allows for rapid diversification through combinatorial chemistry approaches, enabling researchers to explore a wide range of biological activities efficiently. Such libraries are instrumental in identifying hits that can be optimized into lead compounds with improved pharmacokinetic properties.
Recent publications have begun to explore the pharmacological profile of derivatives inspired by 1520490-07-6. For example, researchers have synthesized analogs with modifications aimed at enhancing solubility or reducing toxicity while maintaining or improving biological activity. These efforts align with broader trends in pharmaceutical research toward developing drugs that are not only effective but also safe and well-tolerated by patients. The diazine scaffold offers ample opportunities for such optimization due to its inherent flexibility as a molecular platform.
The role of bromophenyl containing compounds in medicinal chemistry cannot be overstated. The bromine atom provides multiple points of intervention for chemical modification while also serving as an anchor for further derivatization via cross-coupling reactions. This dual functionality has made molecules like those derived from 1520490-07-6 indispensable tools in synthetic biology and drug design labs worldwide.
Looking ahead, continued investigation into 1-(3-bromophenyl)-1,3-diazinan-2-one and its derivatives is expected to yield novel insights into disease mechanisms and therapeutic strategies. As computational tools become more sophisticated and synthetic methodologies advance, the accessibility of complex molecules like this one will only increase. This accessibility bodes well for future discoveries in areas ranging from oncology to neurology.
1520490-07-6 (1-(3-bromophenyl)-1,3-diazinan-2-one) Related Products
- 1207049-52-2(2-fluoro-N-(2-{(thiophen-2-yl)carbamoylamino}phenyl)benzamide)
- 2229607-52-5(4-(3-bromoprop-1-en-2-yl)-2-methyl-1-nitrobenzene)
- 1806576-99-7(4-Fluoro-2-hydroxy-3-iodopyridine)
- 1016818-09-9(7'-Chloro-3',4'-dihydro-1'H-spiropiperidine-4,2'-quinazoline-4'-one)
- 2141326-51-2(4-(2,4-dimethyl-1H-imidazol-1-yl)thiophene-2-carbaldehyde)
- 1804864-44-5(2-(Difluoromethyl)-6-iodo-4-methoxypyridine-3-sulfonyl chloride)
- 557-08-4(10-Undecenoic acid zinc salt)
- 1820575-47-0(tert-butyl (1S,5S)-3,6-diazabicyclo[3.2.2]nonane-3-carboxylate;hydrochloride)
- 885949-69-9((4-Aminophenyl)4-(pyridin-2-yl)piperazin-1-ylmethanone)
- 2172057-01-9(4-(4-Hydroxypiperidin-4-yl)thiane-4-carboxylic acid)
